molecular formula C11H11N5O2S3 B2662853 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392299-56-8

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2662853
M. Wt: 341.42
InChI Key: IPWDPLHAVOSFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing various moieties, including 1,3,4-thiadiazole, similar to the structure of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. These compounds were investigated for their antimicrobial, antilipase, and antiurease activities, revealing that some possessed moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Protein-Tyrosine Phosphatase 1B Inhibition

Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, assessing their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). The study found that some derivatives were rapid reversible inhibitors of PTP-1B, indicating potential applications in treating diseases where PTP-1B plays a role, such as diabetes and obesity (Navarrete-Vázquez et al., 2012).

Growth Stimulant Properties

Knyazyan et al. (2013) reported the synthesis of novel 2‐amino‐(2‐thioxo‐3‐alkyl‐4‐methyl‐3H‐thiazol‐5‐yl)‐[1,3,4]thiadiazole derivatives and their growth stimulant activity. The synthesized compounds exhibited growth stimulant properties, with the activity of the most active derivatives in the range of 65–100% compared to heteroauxin, suggesting potential agricultural applications (Knyazyan et al., 2013).

Antiallergy Agents

Hargrave et al. (1983) explored N-(4-substituted-thiazolyl)oxamic acid derivatives for their antiallergy activity, finding that many analogues were significantly more potent than disodium cromoglycate in the rat PCA model. This suggests potential applications in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S3/c17-7(13-9-12-3-4-19-9)5-20-11-16-15-10(21-11)14-8(18)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWDPLHAVOSFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

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